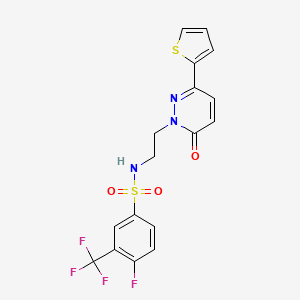

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a thiophene moiety and a trifluoromethyl group. The structure includes a 4-fluoro substituent on the benzene ring and an ethyl linker connecting the sulfonamide group to the pyridazinone-thiophene system.

Properties

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N3O3S2/c18-13-4-3-11(10-12(13)17(19,20)21)29(26,27)22-7-8-24-16(25)6-5-14(23-24)15-2-1-9-28-15/h1-6,9-10,22H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFWIMRDKMYWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with unique structural features that potentially confer significant biological activity. This compound integrates a fluorine atom, a thiophene ring, a pyridazine moiety, and a benzenesulfonamide structure, which are known to influence its pharmacological properties.

Structural Features and Synthesis

The synthesis of this compound typically involves multi-step reactions, including the use of oxidizing agents and catalysts. The specific arrangement of functional groups is believed to enhance its lipophilicity and biological activity, making it a candidate for pharmaceutical applications. The following table summarizes its structural features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | Fluorine atom, thiophene ring, pyridazine moiety, benzenesulfonamide structure | Potentially enhanced biological activity due to unique functional groups |

Biological Activity

Research indicates that compounds similar to 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives containing the benzenesulfonamide group often demonstrate significant antibacterial effects against various pathogens due to their ability to inhibit bacterial enzymes.

- Anticancer Potential : Some studies have reported that pyridazine derivatives can inhibit cancer cell proliferation. The incorporation of the thiophene ring may enhance this activity by affecting cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders. Inhibitors of AChE are valuable in managing conditions like Alzheimer's disease.

- Antimalarial Activity : Similar compounds have been evaluated for their efficacy against malaria parasites. They selectively inhibit the cytochrome bc1 complex in Plasmodium species, which is essential for their survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- A study on pyridazine derivatives demonstrated that modifications at the 3-position significantly influenced their anticancer activity against human colon cancer cell lines (IC50 values ranging from 4 to 10 µM) .

- Another research highlighted the role of trifluoromethyl groups in enhancing the potency of compounds against Plasmodium strains, with effective concentrations reported as low as 11 mg/kg in animal models .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thus blocking substrate access.

- Receptor Interaction : Modulating signal transduction pathways by binding to specific cellular receptors.

These interactions are facilitated by the compound's structural characteristics, particularly the presence of fluorine atoms and heterocycles that enhance binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ), shares key features with the target molecule:

- Sulfonamide backbone : Both compounds incorporate a benzenesulfonamide group, critical for interactions with biological targets.

- Fluorinated substituents : The presence of fluorine atoms enhances metabolic stability and bioavailability.

- Heterocyclic systems: While the target compound uses a pyridazinone-thiophene scaffold, the patent analogue employs a pyrazolopyrimidine-chromone system.

Key Differences

Implications of Structural Variations

- Solubility and Stability : The trifluoromethyl group in the target compound could enhance lipophilicity, while the chromone in the patent compound might improve planar stacking interactions.

- Synthetic Complexity : The ethyl linker in the target molecule simplifies synthesis compared to the multi-step coupling required for the patent compound’s fused heterocycles .

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of this compound?

To verify the structure, employ 1H/13C NMR to identify proton/carbon environments (e.g., sulfonamide NH, thiophene protons), FT-IR to detect functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in analogous sulfonamide derivatives .

Q. How is the pyridazinone ring synthesized in this compound?

The pyridazinone core is typically constructed via cyclization reactions . For example, hydrazine derivatives react with α,β-unsaturated ketones or esters under acidic conditions. A practical approach involves using THF as a solvent and triethylamine to neutralize HCl byproducts, as seen in tetrachloromonospirophosphazene syntheses .

Q. What computational tools are used to predict the compound’s physicochemical properties?

Tools like ACD/Labs Percepta or Schrödinger QikProp calculate logP (lipophilicity), pKa, and solubility. These are critical for assessing bioavailability. PubChem’s computed data (e.g., InChI key, SMILES) provides baseline descriptors for molecular modeling .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfonamide-thiophene coupling step?

Optimize reaction conditions by screening coupling reagents (e.g., EDC·HCl/HOBt in ) and solvents (DMF or THF). Catalytic additives like DMAP may enhance efficiency. Monitor progress via TLC/HPLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. What strategies address contradictory bioactivity data in different assays?

Validate assay conditions by:

- Replicating experiments with strictly controlled pH/temperature .

- Testing metabolite stability (e.g., oxidation/reduction products in ).

- Using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity). Cross-reference PubChem’s bioactivity datasets for consistency .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability?

The -CF₃ group enhances electron-withdrawing effects , reducing oxidative metabolism. Compare half-lives in microsomal assays (e.g., human liver microsomes) with non-fluorinated analogs. highlights its role in improving pharmacokinetic profiles .

Q. What methods are used to study structure-activity relationships (SAR) for this compound?

- Systematically modify substituents (e.g., replace thiophene with furan or phenyl).

- Test derivatives in in vitro target inhibition assays (e.g., enzyme kinetics).

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses. demonstrates SAR for trifluoromethyl-containing analogs .

Data Analysis & Experimental Design

Q. How should researchers handle low reproducibility in biological assays?

- Standardize cell lines/passage numbers.

- Include positive/negative controls in each plate.

- Use statistical tools (e.g., Grubbs’ test) to identify outliers. ’s bioactivity protocols provide a template for agrochemical testing .

Q. What analytical techniques resolve impurities in the final product?

Combine preparative HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify byproducts. For persistent impurities, revise protecting group strategies (e.g., tert-butyl in ) during synthesis .

Methodological Challenges

Q. How can researchers mitigate hydrolysis of the sulfonamide group during storage?

Store the compound under anhydrous conditions (desiccator with silica gel) at -20°C. Avoid aqueous buffers in formulations. ’s hydrate stability data for analogous sulfonamides informs storage protocols .

Q. What in silico approaches predict off-target interactions?

Use SwissTargetPrediction or Pharos to identify potential targets. Validate predictions with kinase profiling panels or proteome-wide affinity chromatography. ’s receptor-targeting rationale aligns with this strategy .

Structural & Functional Insights

Q. Why is the thiophene moiety critical for activity?

Thiophene’s electron-rich π-system enhances binding to aromatic pockets in target proteins (e.g., kinases). Replace it with non-aromatic groups (e.g., cyclohexane) and observe activity drops, as shown in ’s agrochemical analogs .

Q. How does the ethyl linker between pyridazinone and sulfonamide affect solubility?

The linker’s flexibility balances solubility (via rotational freedom) and target engagement . Compare logD values of ethyl vs. methyl/propyl analogs using shake-flask methods. ’s pyrimidinylmethyl derivatives illustrate this trade-off .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.